molecular formula C27H23NO2 B11557681 [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate

[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate

Cat. No.: B11557681
M. Wt: 393.5 g/mol
InChI Key: WVPYUGUOZADPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate is a complex organic compound that features a naphthalene core substituted with a 3,4-dimethylphenyl group and a 4-methylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate typically involves a multi-step process. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 2-aminonaphthalene to form the imine intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the behavior of biological macromolecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its properties make it valuable for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar aromatic properties.

    Cresol: A group of aromatic organic compounds with hydroxyl and methyl groups.

Uniqueness

What sets [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate apart is its unique combination of functional groups and structural features. This allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds.

Properties

Molecular Formula

C27H23NO2

Molecular Weight

393.5 g/mol

IUPAC Name

[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C27H23NO2/c1-18-8-11-22(12-9-18)27(29)30-26-15-13-21-6-4-5-7-24(21)25(26)17-28-23-14-10-19(2)20(3)16-23/h4-17H,1-3H3

InChI Key

WVPYUGUOZADPRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NC4=CC(=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.